((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid Bortezomib USP Impurity G is an isomer of Bortezomib. It has been demonstrated to inhibit serine proteases shown to lower cellular Aβ concentrations, associated with Alzheimer's or hypertension.
Brand Name: Vulcanchem
CAS No.: 1132709-14-8
VCID: VC21336069
InChI: InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1
SMILES: B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Molecular Formula: C19H25BN4O4
Molecular Weight: 384.2 g/mol

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid

CAS No.: 1132709-14-8

VCID: VC21336069

Molecular Formula: C19H25BN4O4

Molecular Weight: 384.2 g/mol

Purity: 95%

* For research use only. Not for human or veterinary use.

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid - 1132709-14-8

Description

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is a complex organic compound with a molecular formula of C19H25BN4O4 and a molecular weight of 384.2 g/mol . This compound is closely related to bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. The compound's structure includes a boronic acid group, which is crucial for its biological activity.

Synonyms and Related Compounds

This compound is also known by several synonyms, including (1S,2S)-Bortezomib and [(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid . Other related compounds include diastereomers such as (1R,2R)-Bortezomib and (1S,2R)-Bortezomib, which have different chiral configurations .

Biological Activity

Bortezomib, the parent compound of these diastereomers, acts as a proteasome inhibitor by binding to the β5 subunit of the 20S proteasome. This action disrupts protein degradation pathways, leading to an accumulation of defective proteins within cells, which triggers apoptosis, particularly in cancer cells .

Research Findings

Research on bortezomib and its diastereomers has focused on their efficacy in treating hematological malignancies. The (S,S) diastereomer is the active form used clinically, while other diastereomers like (R,R) and (S,R) are considered impurities or less active forms .

Clinical Use

  • Disease Targets: Multiple myeloma and mantle cell lymphoma.

  • Mechanism of Action: Proteasome inhibition.

  • Clinical Status: Approved for clinical use.

Comparison of Related Compounds

Compound NameCAS NumberMolecular WeightConfiguration
(S,S)-Bortezomib1132709-14-8384.2 g/mol(1S,2S)
(R,R)-Bortezomib1132709-15-9384.24 g/mol(1R,2R)
(S,R)-Bortezomib1132709-16-0384.2 g/mol(1S,2R)
CAS No. 1132709-14-8
Product Name ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
Molecular Formula C19H25BN4O4
Molecular Weight 384.2 g/mol
IUPAC Name [(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Standard InChI InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1
Standard InChIKey GXJABQQUPOEUTA-DOTOQJQBSA-N
Isomeric SMILES B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
SMILES B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Canonical SMILES B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Appearance Off-White Solid
Melting Point 114-120°C
Purity 95%
Synonyms (1S,2S)-Bortezomib; ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
PubChem Compound 24871309
Last Modified Aug 15 2023

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